molecular formula C11H15ClN2O3 B2690001 5-Pentanamidopyridine-3-carboxylic acid hydrochloride CAS No. 2138010-57-6

5-Pentanamidopyridine-3-carboxylic acid hydrochloride

Cat. No.: B2690001
CAS No.: 2138010-57-6
M. Wt: 258.7
InChI Key: RGALUZMIZBAWQJ-UHFFFAOYSA-N
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Description

5-Pentanamidopyridine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a pentanamide group at the 5-position and a carboxylic acid group at the 3-position, which is further converted to its hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pentanamidopyridine-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of the Pentanamide Group: The pentanamide group can be introduced through an amide coupling reaction. This can be achieved by reacting the appropriate pentanoic acid derivative with a pyridine derivative in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where carbon dioxide is reacted with a phenolate ion.

    Formation of Hydrochloride Salt: The final step involves converting the free carboxylic acid to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient mixing and heat transfer, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Pentanamidopyridine-3-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Pentanamidopyridine-3-carboxylic acid hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Pentanamidopyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxylic acid: Lacks the pentanamide group, making it less versatile in certain synthetic applications.

    5-Aminopyridine-3-carboxylic acid: Contains an amino group instead of a pentanamide group, leading to different reactivity and applications.

    5-Pentanamidopyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position, which can affect its chemical properties and reactivity.

Uniqueness

5-Pentanamidopyridine-3-carboxylic acid hydrochloride is unique due to the presence of both the pentanamide and carboxylic acid groups on the pyridine ring. This combination of functional groups provides a unique reactivity profile and potential for diverse applications in various fields.

Properties

IUPAC Name

5-(pentanoylamino)pyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.ClH/c1-2-3-4-10(14)13-9-5-8(11(15)16)6-12-7-9;/h5-7H,2-4H2,1H3,(H,13,14)(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGALUZMIZBAWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CN=CC(=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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